5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)13-14(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNJWWCPXGUPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66736-96-7 | |
| Record name | 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylic Acid
Strategic Approaches for the Synthesis of the 5-Ethyl-1-phenyl-1H-pyrazole-3-carboxylic Acid Core
The construction of the this compound scaffold is a multi-step process that relies on established organic reactions for heterocyclic ring formation and subsequent substituent introduction.
Multi-Step Organic Synthesis Pathways for Pyrazole (B372694) Ring Formation
The core pyrazole ring of the target molecule is commonly synthesized through the Knorr pyrazole synthesis. organic-chemistry.orgjove.commasterorganicchemistry.com This well-established method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgjove.commasterorganicchemistry.com In the context of synthesizing this compound, the key precursors are a β-ketoester and phenylhydrazine (B124118). The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org
The general Knorr synthesis for a pyrazole ring is outlined below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Acid or Base Catalyst, Heat | Pyrazole |
Introduction of the Ethyl and Phenyl Substituents via Specific Reaction Protocols
The introduction of the ethyl and phenyl substituents at the desired positions on the pyrazole ring is dictated by the choice of starting materials in the Knorr synthesis.
The phenyl group at the 1-position is introduced by using phenylhydrazine as the hydrazine component in the condensation reaction. The nitrogen atom of the phenylhydrazine bearing the phenyl group becomes the N1 of the pyrazole ring.
The ethyl group at the 5-position originates from the 1,3-dicarbonyl precursor. A common strategy to synthesize the required β-ketoester, such as ethyl 2,4-dioxohexanoate, is the Claisen condensation. organic-chemistry.org This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For instance, the condensation of ethyl propionate (B1217596) with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide would yield the necessary precursor.
An illustrative pathway for the formation of the substituted pyrazole ester is as follows:
| Step | Reaction | Reactants | Product |
| 1 | Claisen Condensation | Ethyl propionate and Diethyl oxalate | Diethyl 2-propionylmalonate |
| 2 | Knorr Pyrazole Synthesis | Diethyl 2-propionylmalonate and Phenylhydrazine | Ethyl 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
Following the formation of the pyrazole ester, hydrolysis of the ester group is required to yield the final carboxylic acid.
Functional Group Interconversions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyrazole ring is a versatile handle for further chemical modifications. Standard organic transformations can be employed to convert the carboxylic acid into other functional groups.
One of the most common interconversions is the transformation of the carboxylic acid into an acid chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govreddit.com The resulting acid chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution to form a variety of derivatives.
Another important interconversion is the reduction of the carboxylic acid or its ester derivative. For instance, the reduction of ethyl 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (5-ethyl-1-phenyl-1H-pyrazol-3-yl)methanol. masterorganicchemistry.com This alcohol can then be further oxidized to the corresponding aldehyde.
Exploration of Derivatization and Analogs of this compound
The core structure of this compound can be readily derivatized to generate a library of analogs with potentially diverse chemical and biological properties.
Synthesis of Ester and Amide Derivatives
The carboxylic acid functionality is a prime site for the synthesis of ester and amide derivatives.
Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, esters can be synthesized from the more reactive acid chloride by treating it with an appropriate alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net
Amide formation is also a straightforward derivatization. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov A more traditional method involves the reaction of the acid chloride with an amine. nih.govreddit.com This reaction is typically rapid and high-yielding.
Below is a table summarizing common methods for the synthesis of ester and amide derivatives:
| Derivative | Method | Reagents |
| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Ester | From Acid Chloride | Alcohol, Pyridine |
| Amide | Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) |
| Amide | From Acid Chloride | Amine |
A series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have been synthesized and evaluated for their biological activities, highlighting the importance of this class of compounds. guidechem.com
Regioselectivity and Substituent Effects in Pyrazole Ring Functionalization
The functionalization of the pyrazole ring itself, for instance through electrophilic aromatic substitution, is governed by the directing effects of the existing substituents. In this compound, the pyrazole ring is substituted at positions 1, 3, and 5.
The phenyl group at N1 is an activating group and directs electrophilic substitution to the para-position of the phenyl ring, but it also influences the electron density of the pyrazole ring. The ethyl group at C5 is a weak electron-donating group, which would tend to activate the pyrazole ring towards electrophilic attack. The carboxylic acid group at C3 is an electron-withdrawing group and deactivates the pyrazole ring towards electrophilic substitution.
The position most susceptible to electrophilic attack on the pyrazole ring is generally the C4 position, as it is not sterically hindered and its electron density is influenced by the substituents at C3 and C5. The interplay of the electronic effects of the ethyl and carboxylic acid groups will ultimately determine the reactivity and regioselectivity of such reactions. For instance, in related pyrazolo[1,5-a]pyrimidines, the site of electrophilic substitution has been shown to be highly dependent on the specific reagents used. researchgate.net The regioselectivity of reactions on the pyrazole core is a critical consideration in the synthesis of further analogs. nih.govchemicalbook.com
Advanced Chemical Transformations and Coupling Reactions (e.g., Grignard Reactions)
The carboxylic acid moiety at the 3-position and the pyrazole ring system of this compound allow for a variety of advanced chemical transformations. Among the most versatile are reactions involving organometallic reagents, such as Grignard reagents. These reactions can be used to introduce new carbon-carbon bonds and create a range of functionalized derivatives.
The reactivity of pyrazole-3-carboxylic acid derivatives with Grignard reagents, such as methylmagnesium chloride, has been shown to be complex, yielding a variety of products depending on the specific substrate and reaction conditions. While the direct reaction of a Grignard reagent with the free carboxylic acid would primarily result in deprotonation to form the carboxylate salt, the corresponding acid chloride or ester derivatives are highly reactive towards nucleophilic addition.
For instance, the reaction of a 1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with an excess of a Grignard reagent typically leads to the formation of a tertiary alcohol at the 3-position. This occurs through a two-step process: the initial nucleophilic acyl substitution to form a ketone intermediate, followed by a second nucleophilic addition of the Grignard reagent to the ketone.
Table 1: Potential Products from the Reaction of 5-Ethyl-1-phenyl-1H-pyrazole-3-carbonyl Chloride with Grignard Reagents
| Grignard Reagent (R-MgX) | Intermediate Product (Ketone) | Final Product (Tertiary Alcohol) |
| Methylmagnesium chloride (CH₃MgCl) | 5-Ethyl-3-(ethanoyl)-1-phenyl-1H-pyrazole | 2-(5-Ethyl-1-phenyl-1H-pyrazol-3-yl)propan-2-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 5-Ethyl-1-phenyl-3-(propanoyl)-1H-pyrazole | 3-(5-Ethyl-1-phenyl-1H-pyrazol-3-yl)pentan-3-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 3-(Benzoyl)-5-ethyl-1-phenyl-1H-pyrazole | (5-Ethyl-1-phenyl-1H-pyrazol-3-yl)diphenylmethanol |
Research on related pyrazole-3-carboxylic acid systems has demonstrated that the reaction with methylmagnesium chloride can lead to a variety of products, including the formation of 1-aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles and 4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles. These outcomes highlight the rich and sometimes unexpected reactivity of the pyrazole core and its substituents in the presence of powerful nucleophiles like Grignard reagents.
Other advanced chemical transformations for this compound include amide coupling reactions. The carboxylic acid can be activated, for example, by conversion to the corresponding acid chloride with thionyl chloride or oxalyl chloride. The resulting activated species can then be reacted with a wide range of primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules.
Considerations for Sustainable and Efficient Synthesis Approaches
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. Traditional methods for pyrazole synthesis often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. Modern approaches aim to mitigate these issues by focusing on atom economy, the use of safer solvents, and the development of catalytic methods.
For the synthesis of pyrazole-3-carboxylates, a common route is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of this compound, the likely precursors would be an ethyl 2,4-dioxohexanoate and phenylhydrazine. Sustainable modifications to this classical reaction are being explored.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrazole-3-Carboxylates
| Feature | Traditional Approach | Sustainable Approach |
| Solvent | Volatile organic solvents (e.g., ethanol, acetic acid) | Water ("on water" conditions), ionic liquids, or solvent-free reactions |
| Catalyst | Often requires stoichiometric amounts of acid or base | Use of reusable solid acid catalysts, organocatalysts, or microwave/ultrasonic assistance |
| Hydrazine Source | Anhydrous hydrazine (toxic and explosive) | Hydrazine hydrate (B1144303) or alternative nitrogen sources like semicarbazide (B1199961) hydrochloride |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or ultrasound for faster, more energy-efficient reactions |
| Purification | Often requires column chromatography | Product precipitation from the reaction medium, minimizing solvent waste |
Recent research has highlighted the use of "on water" synthesis for N-unsubstituted pyrazoles, where the hydrophobic effect of water can accelerate the reaction rates. Furthermore, the use of semicarbazide hydrochloride as a safer alternative to hydrazine has been successfully demonstrated for the preparation of pyrazole-3-carboxylate derivatives. These methodologies offer a greener pathway to pyrazole synthesis by reducing reliance on toxic reagents and organic solvents.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, also contributes to a more efficient and sustainable process. For example, a one-pot Claisen condensation followed by a Knorr cyclization can streamline the synthesis of pyrazole-3-carboxylates, reducing the need for intermediate purification steps and minimizing solvent waste. The adoption of such strategies in the synthesis of this compound would align with the goals of modern, environmentally conscious chemistry.
Computational Chemistry and Theoretical Modeling of 5 Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of pyrazole (B372694) derivatives by modeling the electronic density of the system. bohrium.comresearchgate.netdntb.gov.ua Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly employed to predict molecular properties with high fidelity. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. This process minimizes the total energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. uomphysics.netnih.gov For 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid, DFT calculations would identify the preferred orientations of the phenyl, ethyl, and carboxylic acid groups relative to the central pyrazole ring to achieve maximum energetic stability.
Vibrational frequency analysis is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov This analysis also yields thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for assessing the molecule's stability.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Data is hypothetical, based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | N1-N2 (pyrazole) | 1.34 Å |
| C3-C4 (pyrazole) | 1.42 Å | |
| C3-C(OOH) | 1.48 Å | |
| C=O (carboxyl) | 1.22 Å | |
| Bond Angle | N1-N2-C3 | 112.0° |
| N2-C3-C4 | 105.5° |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. researchgate.net
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netjcsp.org.pk For this compound, FMO analysis reveals how the pyrazole, phenyl, and carboxyl groups contribute to its electronic profile and potential for intramolecular charge transfer. jcsp.org.pk
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Data is hypothetical, based on typical values for similar pyrazole derivatives.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 eV |
| ELUMO | -1.80 eV |
DFT calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structural confirmation. bohrium.com
Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. nih.gov These predicted frequencies can be compared with experimental FT-IR spectra to assign specific absorption bands to functional groups, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-N and C-C stretches within the pyrazole and phenyl rings. bohrium.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. uomphysics.netnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the precise assignment of protons and carbons in the molecular structure, although deviations can occur due to solvent effects and intermolecular hydrogen bonding not accounted for in gas-phase calculations. uomphysics.net
Table 3: Comparison of Predicted and Expected Spectroscopic Data (Illustrative)
| Spectroscopy | Functional Group/Atom | Predicted Value (DFT) | Expected Experimental Range |
|---|---|---|---|
| IR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3550 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| C=O stretch (Carboxylic Acid) | 1720 cm⁻¹ | 1700-1725 cm⁻¹ | |
| C=N stretch (Pyrazole) | 1580 cm⁻¹ | 1570-1590 cm⁻¹ | |
| ¹³C NMR (ppm) | C=O (Carboxyl) | 168.0 ppm | 165-175 ppm |
| C3 (Pyrazole) | 145.0 ppm | 140-150 ppm | |
| C5 (Pyrazole) | 140.0 ppm | 135-145 ppm | |
| ¹H NMR (ppm) | COOH | 12.5 ppm | 10-13 ppm |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying reactive sites and understanding intermolecular interactions. wuxiapptec.comnih.gov The map is color-coded:
Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, identifying them as primary sites for hydrogen bonding and coordination. researchgate.net Conversely, the most positive potential (blue) would be located on the acidic proton of the carboxyl group, confirming it as the primary site for deprotonation. wuxiapptec.com
Conformational Landscape Exploration and Tautomeric Equilibrium Analysis
For pyrazole derivatives that are unsubstituted on a ring nitrogen, the phenomenon of annular tautomerism is a critical consideration. nih.gov This involves the migration of the N-H proton between the two nitrogen atoms (N1 and N2), leading to different tautomeric forms. For the target molecule, this would result in an equilibrium between this compound and 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Computational methods can predict the relative energies and thermodynamic stabilities of these tautomers. dntb.gov.uamdpi.com The position of this equilibrium can be significantly influenced by the electronic nature of substituents and solvent effects. researchgate.netfu-berlin.de Furthermore, conformational analysis explores the rotational barriers around single bonds, such as the C-N bond connecting the phenyl ring and the C-C bonds of the ethyl group, to identify the most stable conformers and understand the molecule's flexibility.
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Predictions (In Silico)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. alrasheedcol.edu.iqnih.gov This in silico method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.org
The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. researchgate.net The results provide insights into the preferred binding mode, the binding energy, and key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. nih.gov Pyrazole derivatives are known to target various enzymes, such as kinases and carbonic anhydrases, making them frequent subjects of docking studies. nih.gov
Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | GLU-85, LEU-132, PHE-145 |
| Types of Interactions | Hydrogen bond between carboxyl group and GLU-85. Hydrophobic interactions with LEU-132. Pi-pi stacking between phenyl ring and PHE-145. |
In Vitro Biological Activity and Pharmacological Potential of 5 Ethyl 1 Phenyl 1h Pyrazole 3 Carboxylic Acid Derivatives
In Vitro Antimicrobial Efficacy Assessments
Derivatives of the 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold have been the subject of extensive antimicrobial screening, demonstrating notable activity against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new compounds to combat the growing challenge of antimicrobial resistance.
Antibacterial Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
A variety of 1,3,5-trisubstituted pyrazole (B372694) derivatives have been synthesized and evaluated for their antibacterial properties against several Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus and Bacillus subtilis. greenpharmacy.info In these studies, the minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy. For instance, certain novel pyrazole derivatives have shown potent activity against S. aureus and other Gram-positive bacteria like enterococci and Bacillus subtilis, with some compounds exhibiting MIC values as low as 0.78 μg/ml. nih.gov
One study detailed the synthesis of a series of 1,3,5-trisubstituted-2-pyrazolines and their subsequent evaluation for antibacterial activity. The results indicated that compounds with specific substitutions, such as chloro and bromo groups, demonstrated significant activity against Gram-positive strains. greenpharmacy.info For example, some of the most active compounds showed considerable zones of inhibition against S. aureus and B. subtilis. greenpharmacy.infoekb.eg The antibacterial activity of these derivatives is often compared to standard antibiotics to gauge their potential as future therapeutic agents. greenpharmacy.info
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-methyl-N-m-tolyl hydrazone derivative | Staphylococcus aureus | 1.56–3.12 | nih.gov |
| N,N-diphenyl derivative | Gram-positive bacteria | 0.78–1.56 | nih.gov |
| Bromo-substituted pyrazoles (BR-1, BR-2, BR-3) | Gram-positive bacteria | Showed best activity in the series | greenpharmacy.info |
| Chloro-substituted pyrazoles (CL-2, CL-3, CL-4) | Gram-positive bacteria | Showed good to best activity | greenpharmacy.info |
Antibacterial Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Pseudomonas putida)
The efficacy of this compound derivatives extends to Gram-negative bacteria, which are notoriously more difficult to treat due to their complex cell wall structure. A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were designed and synthesized, with their antimicrobial activity assessed against Escherichia coli and Pseudomonas aeruginosa. nih.gov One particular derivative, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, demonstrated activity nearly as potent as the standard antibiotic ampicillin (B1664943) against these strains. nih.gov
Further research into 1H-pyrazole-3-carboxylic acid derivatives has shown inhibitory effects on the growth of E. coli and Pseudomonas putida. researchgate.net The minimal inhibitory concentrations (MICs) for these compounds revealed that certain derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential. researchgate.net For example, specific bromo- and chloro-substituted pyrazoline derivatives have shown good activity against E. coli. greenpharmacy.info
| Compound/Derivative | Bacterial Strain | Activity (MIC in µmol/mL) | Reference |
|---|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | nih.gov |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 | nih.gov |
| Ampicillin (Reference) | Escherichia coli | 0.033 | nih.gov |
| Ampicillin (Reference) | Pseudomonas aeruginosa | 0.067 | nih.gov |
Antifungal Efficacy against Select Fungal Pathogens (e.g., Candida albicans, C. parapsilosis, C. tropicalis, Aspergillus niger)
In addition to their antibacterial properties, derivatives of this pyrazole scaffold have demonstrated significant antifungal activity. A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates tested their efficacy against several Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. nih.gov Notably, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the commonly used antifungal drug fluconazole (B54011) against C. parapsilosis. nih.gov
Another synthesized derivative, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, showed promising antifungal effects against both Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, this compound was able to eliminate all colonies of both fungal strains in a spread plate test. nih.gov The minimum inhibitory concentration (MIC) for this compound was determined to be 62.5 μg/mL against C. albicans and 125 μg/mL against C. tropicalis. nih.gov Furthermore, some pyrazole derivatives have been screened for their activity against Aspergillus niger, a common mold that can cause opportunistic infections. biogecko.co.nz
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 µmol/mL | nih.gov |
| Fluconazole (Reference) | Candida parapsilosis | 0.020 µmol/mL | nih.gov |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 µg/mL | nih.gov |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 µg/mL | nih.gov |
In Vitro Enzyme Inhibition Profiling
The pharmacological potential of this compound derivatives is not limited to their antimicrobial effects. These compounds have also been investigated as inhibitors of various enzymes, indicating their potential utility in treating a range of other diseases.
Inhibition of Coagulation Factors (e.g., Factor XIa)
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding. mdpi.com Research has identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for the discovery of FXIa inhibitors. nih.govnih.gov
In a fragment-based lead generation study, a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and their FXIa inhibitory potency was evaluated. nih.gov This systematic investigation of the structure-activity relationship (SAR) led to the identification of a lead compound with a significant in vitro inhibitory potency against FXIa (Ki = 90.37 nM) and excellent in vitro anticoagulant activities. nih.gov This demonstrates the potential of this pyrazole scaffold in the development of novel antithrombotic agents.
| Compound/Derivative | Target Enzyme | Inhibitory Potency (Ki) | Reference |
|---|---|---|---|
| Lead 5-phenyl-1H-pyrazole-3-carboxamide derivative (7za) | Factor XIa | 90.37 nM | nih.gov |
Carbonic Anhydrase Isoenzyme Inhibition Studies (e.g., hCA-I, hCA-II)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. Derivatives of 5-phenyl-pyrazole-3-carboxylic acid have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.gov
One study investigated a series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids and found that they exhibited selective inhibition of certain hCA isoforms over others. nih.gov While this particular study focused on isoforms IX and XII, it highlights the potential for this class of compounds to act as carbonic anhydrase inhibitors. nih.govbg.ac.rs Other research on 1,3,5-trisubstituted-pyrazolines has also explored their inhibitory effects on hCA I and hCA II, with some compounds showing significant inhibition with IC50 values in the nanomolar range. semanticscholar.org Specifically, Ki values for these compounds were found to be in the range of 316.7±9.6-533.1±187.8 nM towards hCA I and 412.5±115.4-624.6±168.2 nM towards hCA II. semanticscholar.org
| Compound/Derivative | Target Isoenzyme | Inhibitory Potency (Ki) | Reference |
|---|---|---|---|
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 nM | semanticscholar.org |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 - 624.6 nM | semanticscholar.org |
| Acetazolamide (Reference) | hCA I | 278.8 nM | semanticscholar.org |
| Acetazolamide (Reference) | hCA II | 293.4 nM | semanticscholar.org |
Acrosin Inhibitory Activities
Derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for their potential as acrosin inhibitors, which could lead to the development of novel non-hormonal male contraceptives. Acrosin is a serine protease found in the acrosome of sperm, playing a crucial role in the fertilization process.
A series of ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their in vitro acrosin inhibitory activities. nih.gov Many of the tested compounds demonstrated notable inhibition. Specifically, three compounds from this series exhibited more potent activity than the control, Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), a well-known serine protease inhibitor. nih.gov
In a related study, a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were also designed and synthesized. nih.gov The evaluation of their acrosin inhibitory activity revealed that all the synthesized compounds were more potent than TLCK. nih.gov One compound, in particular, demonstrated the most potent acrosin inhibitory activity among all tested molecules, with an IC50 value of 0.01 μmol/mL. nih.gov These findings highlight pyrazole-3-carboxylic acid derivatives as a promising structural class for the development of new acrosin inhibitory agents. nih.govnih.gov
Table 1: Acrosin Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Series | Key Finding | Potency Comparison | Reference |
|---|---|---|---|
| Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives | Most compounds showed acrosin inhibitory activity. | Three compounds were more potent than the control, TLCK. | nih.gov |
Other Relevant Enzyme Target Interactions (e.g., COX-2)
The pyrazole scaffold is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257). nih.gov Research has explored modifications of the pyrazole core to modulate its interaction with various enzyme targets, including COX-2.
Inspired by the structure of celecoxib, which is a 1,5-diaryl pyrazole, studies have been conducted to synthesize derivatives with altered enzyme inhibitory profiles. nih.gov For instance, replacing the sulfonamide group in diaryl pyrazole scaffolds with a carboxylic acid group has been shown to significantly reduce or eliminate COX-2 inhibitory activity. nih.gov This indicates the critical role of specific functional groups attached to the pyrazole ring in determining its selectivity and potency as a COX-2 inhibitor.
Further studies on substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives have identified compounds with pronounced and selective COX-2 inhibition. researchgate.net Molecular docking studies have helped to elucidate the binding orientations of these pyrazolone (B3327878) derivatives within the active sites of the COX-2 enzyme, aiding in the design of more potent inhibitors. researchgate.net Novel series of di-aryl/tri-aryl substituted pyrazole ester derivatives have also been designed as non-acidic analogs of known anti-inflammatory drugs, showing excellent COX-2 inhibitory activity, with some derivatives being more potent than celecoxib. researchgate.net
In Vitro Cytotoxicity and Anticancer Screening
Derivatives of pyrazole carboxylic acid have demonstrated significant potential as anticancer agents in various in vitro screening assays against a range of human cancer cell lines.
The cytotoxic properties of several synthetic pyrazole-containing compounds have been examined on tumor cell lines such as murine mastocytoma (P815) and human laryngeal carcinoma (Hep). nih.gov Certain N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives were found to be highly cytotoxic, particularly against the Hep cell line, with an IC50 value more potent than the standard anticancer drug adriamycin. nih.gov
In other studies, newly synthesized pyrazole derivatives were screened for their antiproliferative activity by the National Cancer Institute (NCI). nih.gov One derivative, in particular, showed remarkable anticancer activity, strongly inhibiting the proliferation of both solid tumor and leukemia cell lines. nih.gov A library of pyrazole-based analogues of the marine alkaloid lamellarin O was synthesized and evaluated for in vitro cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480). rsc.org Several of these ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates showed activity in the low micromolar range, with compounds bearing fluorine substituents demonstrating the best results. rsc.org
Further research into 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives also revealed cytotoxic effects against SK-N-SH human neuroblastoma, A549 lung carcinoma, and MCF-7 breast cancer cell lines. nih.gov One compound from this series was identified as the most effective inhibitor of SK-N-SH cell growth. nih.gov Similarly, novel pyrazole-5-carboxamide derivatives have shown promising cytotoxicity profiles against six different cancer cell lines when compared to the standard drug doxorubicin. asianpubs.orgbohrium.com
Table 2: In Vitro Anticancer Activity of Selected Pyrazole Carboxylic Acid Derivatives
| Derivative Class | Cancer Cell Lines Tested | Notable Finding | Reference |
|---|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Murine Mastocytoma (P815), Human Laryngeal Carcinoma (Hep) | More cytotoxic against Hep cells than adriamycin. | nih.gov |
| Pyrazole derivatives with acylhydrazone chain | NCI 60-cell line screen (solid tumors and leukemia) | One compound strongly inhibited proliferation of both solid tumor and leukemia cell lines. | nih.gov |
| Pyrazole-based lamellarin O analogues | Human Colorectal Cancer (HCT116, HT29, SW480) | Compounds with fluorine substituents showed the highest activity in the low micromolar range. | rsc.org |
| Carbazol-pyrazole-carboxylic acids | Neuroblastoma (SK-N-SH), Lung (A549), Breast (MCF-7) | One compound was most effective in inhibiting SK-N-SH cell growth. | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Investigations for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of pyrazole derivatives. Research has identified key structural features that influence their activity against various biological targets.
For pyrazole-based inhibitors of meprin α and β, SAR exploration revealed that modifications at the 3 and 5 positions of the pyrazole ring are critical. nih.gov While a 3,5-diphenylpyrazole (B73989) already showed high potency against meprin α, the introduction of an acidic carboxyphenyl moiety, particularly at the meta-position, increased activity against meprin β. nih.gov N-substitution on the pyrazole ring with lipophilic moieties generally led to a decrease in activity. nih.gov
In the context of anticancer activity, SAR analysis of pyrazolo[1,5-a]-1,3,5-triazine and pyrazolo[4,3-d]pyrimidine derivatives, designed as roscovitine (B1683857) bioisosters, has provided insights into their function as cyclin-dependent kinase inhibitors with antiproliferative effects. semanticscholar.org For pyrazole-based lamellarin O analogues, SAR studies determined that compounds bearing a fluorine substituent were the most cytotoxic against human colon cancer cell lines. rsc.org
Regarding enzyme inhibition, SAR studies on 1,3,5-trisubstituted pyrazoline scaffolds revealed that a carboxylic acid functionality at the 1-phenyl position was essential for phosphodiesterase 5 (PDE5) inhibition, while a range of substituents was tolerated at the 5-phenyl moiety. nih.gov These modifications helped to improve PDE5 inhibitory potency while eliminating the COX-2 inhibitory activity often associated with the pyrazole scaffold. nih.gov
Mechanistic Insights into Biological Action (In Vitro Models)
In vitro studies have begun to elucidate the mechanisms through which pyrazole derivatives exert their biological effects, particularly their antioxidant and antiproliferative actions.
In a study investigating new pyrazole derivatives for their effects on inflammation and oxidative stress, three compounds were selected based on their ability to inhibit reactive oxygen species (ROS) production in thrombin-induced human platelets. nih.gov Mechanistic studies in this in vitro model demonstrated that these molecules strongly inhibit superoxide (B77818) anion production, lipid peroxidation, and the activity of NADPH oxidase. nih.gov Furthermore, they were shown to nearly restore the efficiency of oxidative phosphorylation in thrombin-stimulated platelets, indicating a protective effect against oxidative stress. nih.gov This protective effect was also confirmed in endothelial cells (EA.hy926), where the compounds showed significant inhibitory activity against hydrogen peroxide-stimulated oxidative stress. nih.gov These findings suggest that the antioxidant properties of these pyrazole derivatives are a key component of their biological action. nih.gov
Emerging Applications and Future Research Directions for Pyrazole Carboxylic Acids
Role in Agrochemical Development and Crop Protection Agents
Pyrazole (B372694) derivatives have a long-standing history in the agrochemical industry, serving as the basis for numerous herbicides, fungicides, and insecticides. The pyrazole ring is a critical component in several commercial pesticides due to its ability to interact with various biological targets in pests and weeds.
Herbicides: Certain 5-hydroxypyrazole derivatives are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts pigment biosynthesis in plants, leading to bleaching and eventual death of the weed. While specific studies on "5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid" as an herbicide are not prominent, the general class of 3-phenylpyrazoles has been successfully commercialized as protox inhibitors for cereal crops.
Fungicides: Pyrazole carboxamides are a well-established class of fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their respiration. The substitution pattern on both the pyrazole and phenyl rings plays a crucial role in determining the fungicidal activity and spectrum. For instance, the introduction of a trifluoromethyl group at the 3-position of the pyrazole ring has been shown to increase fungicidal potency.
Insecticides: The pyrazole scaffold is also present in insecticides. Some pyrazole derivatives function as chloride channel blockers, leading to neurotoxicity in insects.
The versatility of the pyrazole carboxylic acid core allows for extensive chemical modification, enabling the development of new crop protection agents with improved efficacy, selectivity, and environmental profiles.
Development as Chemical Probes and Reagents for Biological Systems and Biochemical Assays
The inherent biological activity and modifiable structure of pyrazole carboxylic acids make them valuable tools for chemical biology and biochemical research. These compounds can be functionalized to create chemical probes for studying metabolic pathways and enzyme activities, offering insights into cellular processes.
Derivatives of pyrazole carboxylic acids are utilized in the development of inhibitors for various enzymes, which can then be used as probes to study the function of these enzymes in biological systems. For example, certain pyrazole derivatives have been identified as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and enkephalinase. By using such compounds, researchers can investigate the physiological roles of these enzymes.
Furthermore, the pyrazole scaffold can be incorporated into fluorescent probes or tagged with affinity labels to enable the visualization and isolation of their protein targets. This facilitates a deeper understanding of complex biological networks and the identification of new drug targets.
Applications in Dye Chemistry and Advanced Materials
The pyrazole nucleus is a key structural component in many azo dyes and pigments. Pyrazolone (B3327878) derivatives, which can be synthesized from pyrazole carboxylic acids, are important coupling components in the synthesis of a wide range of dyes. For instance, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a known intermediate for synthetic dyes such as C.I. Pigment Red 38 and C.I. Pigment Red 42 .
The chromophoric properties of pyrazole-based dyes are influenced by the substituents on the pyrazole and phenyl rings. Research into 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid-based heterocyclic dyes has shown that modifications to the aromatic rings and the type of heterocyclic rings attached can lead to significant shifts in the maximum absorption wavelength (λmax), allowing for the fine-tuning of the dye's color researchgate.net. These dyes can be used for dyeing textiles, such as polyester, and their performance is evaluated based on properties like wash fastness, perspiration fastness, and light fastness researchgate.net.
In the realm of advanced materials, the unique photophysical properties of pyrazole derivatives are being explored for applications in areas such as organic light-emitting diodes (OLEDs) and nonlinear optics. The ability to tailor their electronic properties through chemical synthesis makes them promising candidates for the development of new functional materials.
Exploration of Novel Therapeutic Areas Based on Promising In Vitro Findings
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. Derivatives of pyrazole carboxylic acids are continuously being investigated for their potential in a wide array of therapeutic areas, driven by promising in vitro findings.
Antimicrobial Activity: A significant number of studies have demonstrated the in vitro antibacterial and antifungal activity of pyrazole derivatives. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, derived from 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, have shown good activity against various bacterial and fungal strains semanticscholar.orgnih.gov. Some of these compounds exhibited comparable activity to the reference drug Ravuconazole against Aspergillus niger semanticscholar.orgnih.gov.
Anticancer Activity: The antiproliferative properties of pyrazole-containing compounds are an active area of research. Vicinal diaryl pyrazole ethyl carboxylate analogs have been synthesized and evaluated for their potential against pancreatic cancer cell lines asianpubs.org. The pyrazole core is seen as a key pharmacophore in the development of new anticancer agents asianpubs.org.
Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have a well-established role as anti-inflammatory and analgesic agents. For instance, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been investigated for their analgesic and anti-inflammatory properties, with some compounds showing significant activity and a favorable ulcerogenic profile compared to indomethacin nih.gov.
The following table summarizes some of the promising in vitro activities of pyrazole carboxylic acid derivatives:
| Compound Class | Therapeutic Area | Key In Vitro Findings |
| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Antimicrobial | Good activity against Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. semanticscholar.orgnih.gov |
| Vicinal diaryl pyrazole ethyl carboxylates | Anticancer | Investigated for antiproliferative activity against pancreatic cancer cell lines. asianpubs.org |
| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Anti-inflammatory, Analgesic | Exhibited significant analgesic and anti-inflammatory activities with mild ulcerogenic potential. nih.gov |
| 5-phenyl-1H-pyrazole-3-carboxamide derivatives | Anticoagulant | Showed good in vitro inhibitory potency against Factor XIa. nih.gov |
Integration with Advanced Drug Discovery Paradigms (e.g., Fragment-Based Lead Generation)
The pyrazole carboxylic acid scaffold is well-suited for modern drug discovery approaches, particularly fragment-based lead discovery (FBLD). FBLD involves screening low-molecular-weight compounds (fragments) that typically have weak affinity for a biological target. These initial hits are then optimized and grown into more potent lead compounds.
The 5-phenyl-1H-pyrazole-3-carboxylic acid framework has been identified as a "privileged fragment" in the discovery of inhibitors for targets such as Factor XIa (FXIa), a key enzyme in the coagulation cascade nih.govnih.gov. By starting with this core fragment, researchers have successfully developed potent and selective FXIa inhibitors with good in vitro coagulation activities nih.gov.
The advantages of using the pyrazole carboxylic acid scaffold in FBLD include its synthetic tractability, which allows for the rapid generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. Furthermore, the rigid nature of the pyrazole ring provides a well-defined vector for chemical elaboration, facilitating the design of compounds with improved binding affinity and pharmacokinetic properties. The integration of computational methods, such as molecular docking, further enhances the efficiency of designing novel drug candidates based on this versatile scaffold.
Q & A
Q. What are the common synthetic routes for 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via functionalization of preformed pyrazole cores. Key steps include:
- Cyclocondensation: Ethyl 3-oxo-2-phenylpentanoate reacts with phenylhydrazine under reflux in ethanol to form the pyrazole ring. Acidic or basic conditions influence regioselectivity .
- Ester Hydrolysis: The ethyl ester group at position 3 is hydrolyzed using NaOH (2M) in aqueous ethanol (70°C, 6 hours) to yield the carboxylic acid .
- Critical Conditions: Temperature control during cyclization (80–100°C) and stoichiometric ratios (1:1 hydrazine:β-ketoester) minimize side products. Catalysts like Pd(PPh₃)₄ improve coupling efficiency in substituted derivatives .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR: The pyrazole C3-carboxylic acid proton appears as a singlet at δ 12.8–13.2 ppm (DMSO-d₆). Ethyl and phenyl substituents show characteristic splitting (e.g., ethyl CH₂ at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–7.6 ppm) .
- IR Spectroscopy: A strong C=O stretch at 1680–1700 cm⁻¹ and O-H (carboxylic acid) at 2500–3300 cm⁻¹ confirm functional groups .
- Elemental Analysis: Purity ≥95% is validated by matching experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Q. What are the key physicochemical properties influencing its applicability in biological assays?
Methodological Answer:
- Solubility: Low aqueous solubility (logP ~2.8) necessitates DMSO stock solutions (10 mM). Co-solvents like PEG-400 enhance solubility in in vitro assays .
- Thermal Stability: Decomposition occurs above 200°C (DSC data), requiring storage at −20°C under inert atmosphere to prevent degradation .
- Ionization (pKa): The carboxylic acid group (pKa ~4.2) impacts cellular uptake; buffered solutions (pH 7.4) ensure optimal ionization for membrane permeability studies .
Advanced Research Questions
Q. What strategies are recommended for designing SAR studies to explore its pharmacological potential?
Methodological Answer:
- Core Modifications: Introduce substituents at positions 1 (phenyl), 3 (carboxylic acid), and 5 (ethyl) to assess steric/electronic effects. For example:
- Replace ethyl with bulkier groups (e.g., isopropyl) to evaluate steric hindrance on target binding .
- Substitute phenyl with electron-withdrawing groups (e.g., Cl, NO₂) to modulate acidity and interaction with enzymes .
- Bioisosteric Replacement: Replace the carboxylic acid with tetrazole (logP optimization) or amide (improved bioavailability) .
Q. How can computational methods predict target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into COX-2 (PDB: 5KIR). The carboxylic acid forms hydrogen bonds with Arg120 and Tyr355, while the ethyl group occupies a hydrophobic pocket .
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
- ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism .
Q. What models evaluate metabolic stability and toxicity?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS. A t₁/₂ >30 minutes suggests favorable metabolic stability .
- In Vivo Zebrafish Model: Dose larvae (1–10 µM) for 72 hours. LC₅₀ >100 µM indicates low acute toxicity. Histopathology (e.g., liver necrosis) is assessed via H&E staining .
- hERG Inhibition: Patch-clamp assays (IC₅₀ >10 µM) confirm minimal cardiotoxicity risk .
Data Contradictions and Resolution
- Synthetic Yield Variability: Conflicting reports on cyclocondensation yields (40–75%) arise from solvent purity. Use anhydrous ethanol and molecular sieves to stabilize intermediates .
- Bioactivity Discrepancies: Inconsistent COX-2 inhibition (IC₅₀ 5–20 µM) across studies may stem from assay conditions (e.g., ATP concentration). Standardize protocols using commercial kits (e.g., Cayman Chemical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
